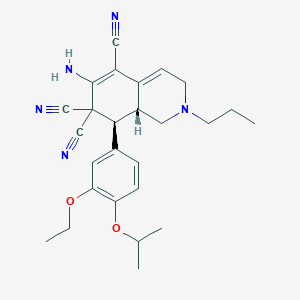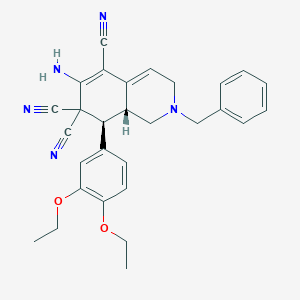![molecular formula C14H10N4S B459382 2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine CAS No. 316361-86-1](/img/structure/B459382.png)
2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanomethylsulfanyl group and two pyridine rings. Its distinct chemical properties make it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethyl-6-methyl-4-pyridin-3-ylpyridine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a cyanomethylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF) are typical.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyanomethylsulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
- 2-(Methylsulfanyl)-6-methyl-4-pyridin-3-ylpyridine-3-carbonitrile
- 2-(Cyanomethylsulfanyl)-4-pyridin-3-ylpyridine-3-carbonitrile
- 2-(Cyanomethylsulfanyl)-6-methylpyridine-3-carbonitrile
Comparison: Compared to its analogs, 2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine exhibits unique properties due to the presence of both the cyanomethylsulfanyl group and the specific arrangement of pyridine rings
Propiedades
Número CAS |
316361-86-1 |
|---|---|
Fórmula molecular |
C14H10N4S |
Peso molecular |
266.32g/mol |
Nombre IUPAC |
2-(cyanomethylsulfanyl)-6-methyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10N4S/c1-10-7-12(11-3-2-5-17-9-11)13(8-16)14(18-10)19-6-4-15/h2-3,5,7,9H,6H2,1H3 |
Clave InChI |
QJNIUEGABTZNDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)SCC#N)C#N)C2=CN=CC=C2 |
SMILES canónico |
CC1=CC(=C(C(=N1)SCC#N)C#N)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(3-ethoxy-4-isopropoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459299.png)




![Ethyl 4-{[3-cyano-6-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459308.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B459309.png)
![3-amino-N-(3-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459311.png)
![Ethyl 4-{[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459312.png)
![Isopropyl 4-{[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459313.png)


![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B459317.png)
![3-acetyl-2-(2,4-difluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B459320.png)
